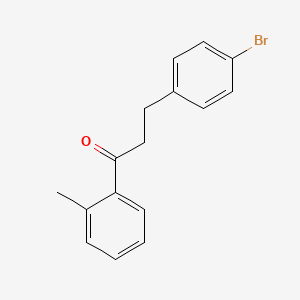

3-(4-Bromophenyl)-2'-methylpropiophenone

Description

Contextualization within Propiophenone (B1677668) Derivatives Research

Propiophenone, a simple aryl ketone, and its derivatives are significant platforms in organic chemistry. libretexts.org These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. scribd.commdpi.com The core structure of propiophenone can be readily modified at various positions, allowing chemists to fine-tune the steric and electronic properties of the resulting derivatives for specific applications.

Research into propiophenone derivatives is extensive, with a significant focus on their application in medicinal chemistry. For instance, various substituted propiophenones have been investigated for their potential as antibacterial agents and as photoinitiators in polymerization reactions. mdpi.com Furthermore, the synthesis of cathinones, a class of stimulant drugs, often involves precursors derived from propiophenone. libretexts.orgyoutube.com The strategic placement of substituents on the phenyl ring and the propane (B168953) chain of the propiophenone scaffold is a key strategy in the development of new chemical entities with desired functionalities.

Significance of Substituted Phenyl Ketones in Chemical Research

Substituted phenyl ketones, a broader class to which 3-(4-Bromophenyl)-2'-methylpropiophenone belongs, are fundamental building blocks in organic synthesis. Their importance stems from the reactivity of the ketone functional group and the diverse functionalities that can be introduced via the substituted phenyl ring.

One of the most common methods for synthesizing phenyl ketones is the Friedel-Crafts acylation reaction. libretexts.orgscribd.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgscribd.commasterorganicchemistry.com The regioselectivity of this reaction, particularly with substituted benzenes like toluene (B28343), is a critical aspect, often favoring the formation of the para-substituted product due to steric effects. libretexts.org

The presence of substituents on the phenyl ring significantly influences the chemical and physical properties of the ketone. For example, the "ortho effect" describes how a substituent at the position adjacent to the primary functional group can alter a molecule's acidity and reactivity due to steric hindrance and electronic effects. wikipedia.org In the context of 3-(4-Bromophenyl)-2'-methylpropiophenone, the ortho-methyl group on the propiophenone moiety can influence the conformation and reactivity of the carbonyl group.

Overview of Research Trajectories for 3-(4-Bromophenyl)-2'-methylpropiophenone

While extensive, peer-reviewed research specifically detailing the applications and reaction pathways of 3-(4-Bromophenyl)-2'-methylpropiophenone is not widely available in the public domain, its chemical structure suggests several potential research directions. The presence of a bromine atom on the phenyl ring offers a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for carbon-carbon bond formation. This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

Furthermore, the ketone functionality can undergo a wide range of transformations, including reduction to an alcohol, reductive amination to form amines, and various condensation reactions. The ortho-methyl group could play a significant role in directing the stereochemical outcome of such reactions.

Based on commercially available data, a potential synthesis for 3-(4-Bromophenyl)-2'-methylpropiophenone involves the reaction of 4-bromobenzenemethanol with 2-methylacetophenone. scispace.com This suggests a pathway that deviates from the traditional Friedel-Crafts acylation.

Interactive Data Table: Physicochemical Properties of 3-(4-Bromophenyl)-2'-methylpropiophenone

| Property | Value | Source |

| Boiling Point | 418.9±33.0 °C (Predicted) | scispace.com |

| Density | 1.314±0.06 g/cm³ (Predicted) | scispace.com |

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVRBURKUZJLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl 2 Methylpropiophenone

Classical Approaches to Propiophenone (B1677668) Synthesis and Adaptations

The traditional synthesis of propiophenones, including 3-(4-Bromophenyl)-2'-methylpropiophenone, has long relied on robust and well-established reactions such as Friedel-Crafts acylation and Grignard reagent-mediated syntheses. These methods, while effective, often necessitate specific adaptations to accommodate the particular substrates and achieve the desired product.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing 3-(4-Bromophenyl)-2'-methylpropiophenone, this would typically involve the acylation of toluene (B28343) with 3-(4-bromophenyl)propionyl chloride.

The mechanism commences with the formation of a complex between the Lewis acid, commonly aluminum chloride (AlCl₃), and the acyl chloride. This is followed by the generation of a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.com The toluene, being an activated aromatic ring due to the electron-donating methyl group, then undergoes electrophilic aromatic substitution. The methyl group directs the incoming acyl group primarily to the para and ortho positions. libretexts.orgchemguide.co.uk However, due to steric hindrance from the methyl group, the para-substituted product (4'-methyl) is generally favored over the ortho-substituted one (2'-methyl). chemguide.co.ukyoutube.com In the synthesis of 3-(4-Bromophenyl)-2'-methylpropiophenone, the desired product is the ortho-isomer.

To favor the formation of the ortho product, reaction conditions can be optimized. For instance, the choice of solvent and temperature can influence the isomeric ratio. A typical laboratory procedure would involve the slow addition of 3-(4-bromophenyl)propionyl chloride to a cooled mixture of toluene and aluminum chloride in a suitable solvent like dichloromethane. youtube.comyoutube.com

| Parameter | Typical Condition | Rationale |

| Acylating Agent | 3-(4-bromophenyl)propionyl chloride | Provides the 3-(4-bromophenyl)propanoyl moiety. |

| Aromatic Substrate | Toluene | The methylated aromatic ring that is acylated. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. sigmaaldrich.com |

| Solvent | Dichloromethane or Carbon Disulfide | Inert solvent for the reaction. |

| Temperature | 0°C to room temperature | Controls the reaction rate and selectivity. libretexts.org |

Grignard Reagent-Mediated Syntheses

Grignard reagents offer an alternative classical route to ketones. cerritos.edu A plausible synthetic strategy for 3-(4-Bromophenyl)-2'-methylpropiophenone using a Grignard reagent would involve the reaction of an appropriate organomagnesium halide with a nitrile. Specifically, 4-bromophenylmagnesium bromide could be reacted with 2-methylbenzonitrile.

The synthesis of the Grignard reagent itself is achieved by reacting 4-bromotoluene (B49008) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. cerritos.eduyoutube.com

The subsequent reaction with 2-methylbenzonitrile proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine salt intermediate after an acidic workup. This intermediate is then hydrolyzed to yield the desired ketone, 3-(4-Bromophenyl)-2'-methylpropiophenone.

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate |

| 4-Bromotoluene | Magnesium | Diethyl ether (anhydrous) | 4-Methylphenylmagnesium bromide |

| 4-Methylphenylmagnesium bromide | 3-(4-Bromophenyl)propanenitrile | Acidic workup (e.g., H₃O⁺) | Imine salt |

Modern Catalytic Syntheses of 3-(4-Bromophenyl)-2'-methylpropiophenone

Contemporary synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These include palladium-catalyzed cross-coupling reactions for the assembly of precursors, as well as the exploration of organocatalytic and biocatalytic routes.

Palladium-Catalyzed Coupling Reactions for Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgnih.gov This methodology can be strategically employed to synthesize key precursors for 3-(4-Bromophenyl)-2'-methylpropiophenone. For instance, a Suzuki coupling reaction could be used to link a boronic acid derivative with a halogenated aromatic compound.

A potential route could involve the coupling of 4-bromophenylboronic acid with a suitable propene derivative, or alternatively, coupling a phenylboronic acid derivative with a bromo-substituted propene. The resulting coupled product could then be further elaborated to the final ketone. The Suzuki-Miyaura reaction is favored for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. nih.govmdpi.commdpi.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Typical Base |

| 4-Bromophenylboronic acid | 1-(o-Tolyl)prop-2-en-1-one | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ |

| (2-Methylphenyl)boronic acid | 3-(4-Bromophenyl)prop-2-en-1-one | Pd(dppf)Cl₂ | Cs₂CO₃ |

The resulting chalcone (B49325) intermediate can then be selectively reduced to afford 3-(4-Bromophenyl)-2'-methylpropiophenone.

Organocatalytic and Biocatalytic Routes to Propiophenone Scaffolds

The fields of organocatalysis and biocatalysis offer promising avenues for the development of more sustainable and enantioselective synthetic methods. While specific examples for the synthesis of 3-(4-Bromophenyl)-2'-methylpropiophenone are not widely reported, the general principles can be applied to the construction of the propiophenone scaffold.

Organocatalysis, which utilizes small organic molecules as catalysts, could potentially be employed in asymmetric additions to α,β-unsaturated precursors. For example, an organocatalyst could facilitate the conjugate addition of a nucleophile to a chalcone-type intermediate, controlling the stereochemistry of the resulting propiophenone.

Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and mild reaction conditions. researchgate.netrsc.org Enzymes such as ketoreductases could be used for the enantioselective reduction of a suitable precursor to a chiral alcohol, which could then be oxidized to the target ketone. Alternatively, enzymes like lipases have been shown to catalyze various reactions that could be adapted for the synthesis of propiophenone derivatives. researchgate.net The use of whole-cell biocatalysts is also an emerging area with potential applications. nih.gov

Green Chemistry Principles in 3-(4-Bromophenyl)-2'-methylpropiophenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com These principles can be applied to the synthesis of 3-(4-Bromophenyl)-2'-methylpropiophenone in several ways.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as palladium-catalyzed couplings, generally have higher atom economy than classical stoichiometric reactions like the Friedel-Crafts acylation which requires a molar equivalent of the Lewis acid catalyst. mun.ca

Use of Safer Solvents and Auxiliaries : The choice of solvent can significantly impact the environmental footprint of a synthesis. Efforts are being made to replace hazardous solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions. chemistryviews.orginnoget.com For example, some Friedel-Crafts acylations have been developed using greener catalyst systems and solvents. sigmaaldrich.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. rroij.com Both modern palladium-catalyzed methods and emerging organocatalytic and biocatalytic routes align with this principle, offering more efficient and environmentally benign alternatives to traditional methods.

Renewable Feedstocks : While the synthesis of this particular compound may currently rely on petroleum-derived starting materials, a greener approach would involve sourcing precursors from renewable resources where possible. innoget.com

By considering these principles, the synthesis of 3-(4-Bromophenyl)-2'-methylpropiophenone can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Medium Approaches

The move away from volatile and often toxic organic solvents is a key theme in sustainable chemistry. For the synthesis of propiophenones and their precursors, both solvent-free and aqueous-based methods have shown significant promise.

Solvent-free conditions are particularly advantageous for reactions like the acylation of aromatic compounds. One inventive process for a related compound, 3,4-methylenedioxypropiophenone, utilizes a heterogeneous catalyst in the absence of any solvent. google.com This approach not only simplifies the workup procedure and reduces waste but can also lead to shorter reaction times and operate under milder temperature conditions. google.com The use of a solid, reusable catalyst in a solvent-free system represents a significant step towards more economical and environmentally friendly industrial production. google.com

Aqueous mediums are also being explored to improve reaction selectivity and safety. For instance, the selective bromination of 2-methyl-2-phenylpropanoic acid, a potential precursor, has been successfully carried out in an aqueous medium to predominantly yield the desired 4-bromo isomer, which is crucial for the synthesis of the target compound. google.com This method avoids the use of hazardous solvents like carbon tetrachloride and results in a purer product with fewer isomeric impurities. google.compatsnap.com Furthermore, the catalytic oxidation of alcohol precursors to form the ketone can be performed in water. A patented method for a similar ketone uses a composite catalyst system in water with oxygen as the oxidant, achieving high yields and allowing the aqueous catalyst phase to be recycled. google.com

Catalyst Design for Sustainable Production

The design of catalysts is central to developing sustainable production methods. The focus is on creating catalysts that are not only highly active and selective but also reusable, non-toxic, and derived from abundant materials. nih.gov

For Friedel-Crafts type reactions, heterogeneous catalysts are a cornerstone of sustainable design. Solid acid catalysts, such as sulphonated cross-linked divinylbenzene (B73037) resins or perfluorinated sulphonic resins, can effectively catalyze acylation reactions under solvent-free conditions. google.com Their solid nature allows for easy removal from the reaction mixture by simple filtration, enabling their reuse over multiple cycles and minimizing catalyst waste. google.comresearchgate.net

Composite catalysts also represent an innovative approach. A system comprising nitroxide free radicals, an inorganic bromide (like sodium bromide), and a nitrite (B80452) salt has been used for the aerobic oxidation of a secondary alcohol to 3'-methylpropiophenone (B1582660) in water. google.com This multi-component catalyst demonstrates good stability, high selectivity, and reusability, making the entire process safer and more suitable for industrial application. google.com The push towards transition-metal-free catalysis is another important frontier, with methods being developed that utilize in-situ generated hydroperoxides from solvents like THF to achieve transformations, thus avoiding potentially toxic and expensive metal catalysts. beilstein-archives.org

Stereoselective Synthesis of Chiral Derivatives of 3-(4-Bromophenyl)-2'-methylpropiophenone

The ketone group in 3-(4-bromophenyl)-2'-methylpropiophenone is prochiral, meaning it can be converted into a chiral alcohol with a specific three-dimensional arrangement (stereochemistry). The synthesis of such single-enantiomer or diastereomer derivatives is critical in the pharmaceutical industry, where the biological activity of a molecule often depends on its specific stereoisomeric form.

Enantioselective Catalysis for Ketone Reduction

The most direct route to a chiral derivative is the enantioselective reduction of the ketone. This transformation converts the prochiral ketone into a non-racemic, optically active secondary alcohol. wikipedia.org This is commonly achieved using a small amount of a chiral catalyst to steer the reaction towards one of the two possible enantiomers.

A prominent class of catalysts for this purpose is oxazaborolidines, often used in conjunction with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BH₃·DMS). nih.govresearchgate.net These catalysts, derived from nonracemic amino alcohols, can achieve excellent enantioselectivities (up to 99% ee) in the reduction of various prochiral ketones. nih.govresearchgate.net Novel crystalline spiroborate esters have been developed as highly effective and stable catalysts that can be used in very low molar percentages (as low as 0.1 mol%) while still providing high levels of asymmetric induction. nih.gov

Transition metal complexes featuring chiral ligands are another powerful tool for enantioselective ketone reduction. wikipedia.org Ruthenium, rhodium, and iridium complexes with chiral phosphine or diamine ligands can catalyze the hydrogenation of ketones with extremely high enantioselectivity, sometimes approaching 100% ee for specific substrates. wikipedia.orgtaylorfrancis.com These reactions often use molecular hydrogen (H₂) or employ a transfer hydrogenation strategy with sources like isopropanol. wikipedia.org

| Catalyst Type | Specific Catalyst/Ligand | Reductant | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Spiroborate Ester | Derived from (1S,2R)-1-amino-2-indanol | BH₃·DMS | Aryl Alkyl Ketones | Up to 99% | nih.gov |

| Oxazaborolidine | CBS Catalyst | Borane | Aromatic Ketones | High, predictable stereochemistry | researchgate.net |

| Ruthenium Complex | Ru-Chiral Phosphine | H₂ | Certain Ketones | Up to 100% | taylorfrancis.com |

| Iridium/Rhodium Complex | N-acetyl-S-methionine (R,S)-sulfoxide | H₂ / 2-propanol | Alkyl Aryl Ketones | Up to 80% | taylorfrancis.com |

Diastereoselective Transformations

Once a chiral center has been established, further reactions on the molecule can be influenced by this existing stereocenter, leading to the selective formation of one diastereomer over others. This is known as a diastereoselective transformation.

A powerful example is the enantioselective Michael addition, which can be used to construct chiral precursors. The addition of 4-bromophenylboronic acid to ethyl crotonate, catalyzed by a rhodium complex with a chiral BINAP ligand, produces (S)-ethyl 3-(4-bromophenyl)butanoate in high yield and enantiomeric purity. orgsyn.org This butanoic acid derivative is a close structural relative of the target compound and demonstrates a method for setting a key stereocenter early in a synthesis. orgsyn.org

Based on a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental data for the specific compound 3-(4-Bromophenyl)-2'-methylpropiophenone (also known as 3-(4-bromophenyl)-1-(2-methylphenyl)propan-1-one) is not publicly available. While data exists for structurally related compounds, such as the unsaturated analogue (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, the specific spectroscopic analyses (NMR, Mass Spectrometry, IR/Raman) required to construct the requested article for the saturated ketone are not present in the indexed literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided outline for 3-(4-Bromophenyl)-2'-methylpropiophenone. The creation of such data would be speculative and would not meet the standards of factual, source-based scientific reporting.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Bromophenyl 2 Methylpropiophenone

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Assignment

Characteristic Vibrational Modes of the Carbonyl and Aromatic Rings

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within 3-(4-Bromophenyl)-2'-methylpropiophenone. The key vibrational modes are associated with the carbonyl group (C=O) and the two aromatic rings.

The carbonyl stretching vibration (ν C=O) is one of the most intense and characteristic absorption bands in the infrared spectrum of ketones. For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the 2'-methylphenyl ring influences the electronic environment and, consequently, the vibrational frequency of the C=O bond.

The aromatic rings exhibit several characteristic vibrational modes. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically result in a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the rings—a bromine atom on one and a methyl group on the other—influences the exact position and intensity of these bands. Additionally, C-H out-of-plane bending vibrations are observed at lower frequencies (typically below 900 cm⁻¹) and are indicative of the substitution pattern on the aromatic rings. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching (ν C=O) | 1685 - 1665 |

| Aromatic Ring | C-H Stretching (ν C-H) | 3100 - 3000 |

| Aromatic Ring | C=C Stretching (ν C=C) | 1600 - 1450 |

| Aromatic Ring | C-H Out-of-plane Bending | 900 - 675 |

| Alkyl (CH₂) | Asymmetric Stretching | ~2925 |

| Alkyl (CH₂) | Symmetric Stretching | ~2855 |

| C-Br Bond | Stretching (ν C-Br) | 600 - 500 |

Interpretation of Spectroscopic Signatures

A combination of spectroscopic techniques is necessary for the unambiguous structural confirmation of 3-(4-Bromophenyl)-2'-methylpropiophenone.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum would provide detailed information about the number and environment of the hydrogen atoms. The aromatic protons on the 4-bromophenyl and 2'-methylphenyl rings would appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The methyl group protons on the 2'-methylphenyl ring would likely appear as a singlet around 2.3-2.5 ppm. The two methylene groups of the propiophenone (B1677668) backbone would present as two distinct signals, likely triplets, in the range of 2.8 to 3.5 ppm, with their coupling providing information on the connectivity.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₄Br) | 7.0 - 7.8 | Multiplet |

| Aromatic Protons (C₆H₄CH₃) | 7.1 - 7.9 | Multiplet |

| Methylene Protons (-CH₂-CO) | 3.0 - 3.5 | Triplet |

| Methylene Protons (-CH₂-Ar) | 2.8 - 3.2 | Triplet |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon is the most deshielded, appearing at a chemical shift above 190 ppm. The aromatic carbons would resonate in the 120-145 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon would be found in the upfield region, typically around 20-25 ppm, while the methylene carbons would appear in the 30-45 ppm range.

Mass Spectrometry: Mass spectrometry (MS) would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular formula C₁₆H₁₅BrO. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₁₆H₁₅BrO⁺ |

| [M+2]⁺ | C₁₆H₁₅BrO⁺ (containing ⁸¹Br) |

| [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation |

| [C₉H₁₁]⁺ | 2-Methylphenylethyl cation |

| [C₈H₉]⁺ | Tolyl cation |

| [C₇H₇]⁺ | Tropylium cation |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

For 3-(4-Bromophenyl)-2'-methylpropiophenone, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would confirm the connectivity of the atoms, the bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the propiophenone chain and the relative orientations of the two aromatic rings. The presence of the heavy bromine atom would facilitate the structure solution.

| Crystallographic Parameter | Plausible Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.4 - 1.5 |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Studies on the polymorphism of 3-(4-Bromophenyl)-2'-methylpropiophenone would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal forms can be obtained.

Crystal engineering studies would focus on understanding and controlling the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For 3-(4-Bromophenyl)-2'-methylpropiophenone, these interactions would likely include van der Waals forces, dipole-dipole interactions involving the carbonyl group, and potentially halogen bonding involving the bromine atom. A detailed analysis of the crystal packing can reveal supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. Understanding these interactions is crucial for designing materials with desired properties.

Computational and Theoretical Chemistry Investigations of 3 4 Bromophenyl 2 Methylpropiophenone

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3-(4-Bromophenyl)-2'-methylpropiophenone to determine optimized geometry and electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.govdntb.gov.ua

For analogous brominated chalcones, DFT calculations have shown that the HOMO is typically localized over the bromophenyl ring and the propenone linkage, while the LUMO is distributed across the carbonyl group and the adjacent phenyl ring. This distribution indicates that the bromophenyl moiety acts as the primary electron-donating part, while the methylpropiophenone fragment is the electron-accepting region.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Representative Global Reactivity Descriptors for a Chalcone (B49325) Analog (Note: Data is illustrative for a related brominated chalcone and not specific to 3-(4-Bromophenyl)-2'-methylpropiophenone)

| Parameter | Formula | Description | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.5 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -2.4 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.1 |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | 6.5 |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | 2.4 |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself | 4.45 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.05 |

| Chemical Softness (S) | 1 / (2η) | A measure of the polarizability of the molecule | 0.24 |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule | 4.8 |

These parameters collectively provide a comprehensive picture of the molecule's reactivity, suggesting how it will interact with other chemical species. A high electrophilicity index, for instance, indicates a strong tendency to act as an electrophile in reactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In a molecule like 3-(4-Bromophenyl)-2'-methylpropiophenone, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for protonation and attack by electrophiles. nih.gov Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interactions. The bromine atom often presents a region of slightly positive potential on its outermost surface (the σ-hole), which can lead to halogen bonding interactions. This detailed mapping of the electrostatic potential provides crucial insights into the molecule's intermolecular interactions and reaction preferences.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

A molecule's conformation, or its spatial arrangement of atoms, can significantly impact its properties. Propiophenone (B1677668) derivatives, with their flexible propanone chain, can exist in various conformations due to rotation around single bonds. Computational methods are employed to identify the most stable conformations by minimizing the molecule's energy.

The potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. By systematically changing key dihedral angles (torsion angles) and calculating the corresponding energy, a PES scan can be performed. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between these conformers. For 3-(4-Bromophenyl)-2'-methylpropiophenone, the key dihedral angles would be those defining the orientation of the two phenyl rings relative to the propanone backbone. The results of such an analysis would reveal the most probable shapes the molecule adopts.

While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, vibrations, and translations.

Simulations can be performed in both the gas phase and in solution. In the gas phase, the simulation reveals the intrinsic dynamic properties of the molecule without external influences. In solution, the inclusion of solvent molecules (e.g., water, ethanol) provides a more realistic model of the molecule's behavior in a chemical reaction or biological environment. The interactions with the solvent can significantly influence the conformational preferences and dynamics of the solute molecule. For 3-(4-Bromophenyl)-2'-methylpropiophenone, MD simulations could be used to study how the flexible side chain moves and how the aromatic rings rotate in different solvent environments, providing a deeper understanding of its structural flexibility.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and all intermediate steps, it is possible to map out the entire reaction pathway.

For reactions involving propiophenone derivatives, such as aldol condensations, reductions, or nucleophilic additions to the carbonyl group, computational methods can be used to predict the most likely reaction mechanism. This involves identifying all possible intermediates and transition states connecting them. A transition state is the highest energy point along the reaction coordinate between a reactant and a product.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational software can search for transition state structures and calculate their energies. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in a reaction involving 3-(4-Bromophenyl)-2'-methylpropiophenone, DFT calculations could be used to model the approach of a nucleophile to the carbonyl carbon, calculate the structure and energy of the transition state for this addition, and thus predict the feasibility and kinetics of the reaction. This level of detail is invaluable for understanding and optimizing chemical reactions.

Lack of Specific Research Data Hinders Detailed Computational Analysis of 3-(4-Bromophenyl)-2'-methylpropiophenone

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in detailed theoretical and computational investigations for the chemical compound 3-(4-Bromophenyl)-2'-methylpropiophenone. While general methodologies for computational chemistry are well-established for elucidating reaction pathways, predicting spectroscopic properties, and determining reaction kinetics, specific studies focusing on this particular propiophenone derivative are not readily accessible. Consequently, a detailed article based on the requested outline with specific research findings and data tables for 3-(4-Bromophenyl)-2'-methylpropiophenone cannot be generated at this time.

The requested article structure centered on in-depth computational and theoretical chemistry investigations, including the elucidation of reaction pathways, prediction of barrier heights and reaction kinetics, and the validation of spectroscopic properties through computational means. These analyses require dedicated research employing sophisticated computational models and software, and the resulting data is typically published in peer-reviewed scientific journals or specialized chemical databases.

The absence of such specific data for 3-(4-Bromophenyl)-2'-methylpropiophenone prevents a scientifically accurate and informative discussion on the following key areas:

Applications of 3 4 Bromophenyl 2 Methylpropiophenone in Advanced Chemical Research

As a Versatile Intermediate in Organic Synthesis

The true power of 3-(4-Bromophenyl)-2'-methylpropiophenone in chemical research lies in its role as a versatile intermediate. An intermediate is a molecule that is not the final product but is a crucial stepping-stone in a synthetic pathway. Analogous substituted propiophenones are recognized as critical intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique combination of a reactive ketone group, a brominated aromatic ring suitable for cross-coupling reactions, and a second, modifiable aromatic ring makes this compound a highly adaptable platform for synthetic chemists.

Precursor for Complex Molecular Architectures

The construction of complex molecules often requires starting materials with multiple, selectively addressable functional groups. 3-(4-Bromophenyl)-2'-methylpropiophenone serves this role effectively. The ketone's carbonyl group is a site for numerous transformations, including nucleophilic additions (e.g., Grignard reactions to form tertiary alcohols), reductions to secondary alcohols, and various condensation reactions to extend the carbon skeleton.

Perhaps most significantly, the 4-bromophenyl moiety is a key functional handle for modern carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools for building intricate molecular architectures. The bromine atom on the phenyl ring allows for the precise and efficient coupling with a wide array of boronic acids, alkenes, or alkynes, enabling the assembly of complex biaryl systems and other elaborate structures. This capability is crucial in medicinal chemistry and materials science, where the final properties of a molecule are highly dependent on its three-dimensional structure. The structure of related chalcones, for example, suggests they can be useful intermediates in the synthesis of more complex organic molecules.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, sulfur, or oxygen), are ubiquitous in pharmaceuticals, natural products, and functional materials. Substituted propiophenones and related brominated ketones are well-established precursors for a diverse range of heterocyclic systems. The ketone functionality can react with various dinucleophiles to form five-, six-, or seven-membered rings.

For instance, α-bromoketones, which can be synthesized from propiophenones, are common starting materials for thiazole synthesis when reacted with thioamides. Similarly, reactions with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines. The use of 3-(4-bromobenzoyl)prop-2-enoic acid, a related structure, as a precursor has been shown to generate heterocycles like pyrimidine thiones, pyranes, and pyridines. The versatility of these reactions allows chemists to use 3-(4-Bromophenyl)-2'-methylpropiophenone as a foundational building block to access a wide library of heterocyclic structures for further investigation.

The table below summarizes some of the key heterocyclic systems that can be synthesized from propiophenone-based precursors.

| Precursor Type | Reagent | Resulting Heterocycle |

| α-Haloketone | Thioamide/Thiourea | Thiazole |

| 1,3-Diketone | Hydrazine | Pyrazole |

| Ketone | Amidine | Pyrimidine |

| β-Aroylacrylic Acid | Thiourea | Pyrimidine Thione |

| Ketone | Hydroxylamine | Oxazole |

In Materials Science Research

The application of specifically designed organic molecules in materials science is a rapidly expanding field. Compounds like 3-(4-Bromophenyl)-2'-methylpropiophenone are of interest due to their inherent structural and electronic properties, which can be incorporated into larger material systems like polymers or used to create functional materials with specific optical or electronic characteristics.

Monomer or Component in Polymer Synthesis

While not a monomer itself, 3-(4-Bromophenyl)-2'-methylpropiophenone can be chemically modified to become one. The aromatic rings and reactive sites provide a scaffold that can be functionalized with polymerizable groups, such as vinyl or acrylate moieties.

A powerful example of this concept is seen in the synthesis of molecularly imprinted polymers (MIPs). In a relevant study, a structurally similar compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, was used as a functionalized template to create MIPs. This polymer was designed to have specific recognition sites for target biomolecules after the template was removed. The bromophenyl group was a crucial part of the template molecule. This demonstrates a strategy where a molecule like 3-(4-Bromophenyl)-2'-methylpropiophenone could be derivatized to include a polymerizable group (e.g., an amide with a vinyl group), allowing it to be incorporated as a key component into a cross-linked polymer network, imparting specific recognition or functional properties to the final material.

Component in Advanced Functional Materials (e.g., optoelectronic, without device performance)

The conjugated system of aromatic rings connected by a carbonyl group in propiophenones is a feature of interest for optoelectronic materials. Chalcones, which share the Ar-C=C-C=O-Ar conjugated system, are noted for their potential non-linear optical (NLO) properties, which arise from this extended π-electron system. The presence of a heavy atom like bromine in 3-(4-Bromophenyl)-2'-methylpropiophenone can also influence photophysical properties, such as promoting intersystem crossing, which is relevant in the design of phosphorescent materials.

Furthermore, brominated compounds can serve as precursors in the synthesis of materials for electronic applications. For example, the bromine atom can be replaced via coupling reactions to attach other functional groups that tune the electronic properties of the molecule, making it suitable for use as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into a related chemical, 2-Bromo-4'-methylpropiophenone, has noted its potential use in producing high-efficiency solar modules.

As a Probe Molecule in Mechanistic Investigations

Understanding the precise sequence of events in a chemical reaction—the reaction mechanism—is a central goal of physical organic chemistry. Substituted molecules are invaluable tools for these studies, as altering substituents allows chemists to probe electronic and steric effects on reaction rates and pathways.

3-(4-Bromophenyl)-2'-methylpropiophenone is an excellent candidate for a probe molecule. It possesses two aromatic rings with distinct electronic properties: the bromophenyl ring is relatively electron-withdrawing due to the inductive effect of bromine, while the tolyl (methylphenyl) ring is electron-donating.

Studying Reaction Kinetics and Stereoselectivity

Currently, there is a lack of published research that specifically utilizes 3-(4-Bromophenyl)-2'-methylpropiophenone as a substrate or reactant to study reaction kinetics or stereoselectivity. Investigations into reaction mechanisms, rate-determining steps, and the three-dimensional arrangement of atoms in chemical reactions are fundamental to advancing synthetic chemistry. However, the scientific community has yet to report on the behavior of this specific compound within such studies. Therefore, no data on its kinetic profile or stereoselective transformations is available.

Investigating Catalyst Performance

In the field of catalysis, researchers continuously seek novel substrates to evaluate the efficacy, selectivity, and turnover number of new catalytic systems. The performance of a catalyst is often benchmarked using a variety of molecules to understand its scope and limitations. At present, 3-(4-Bromophenyl)-2'-methylpropiophenone has not been featured in the literature as a substrate for investigating catalyst performance. Consequently, there are no findings on its conversion, yield, or the efficiency of any catalyst in reactions involving this compound.

In Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of complex and functional assemblies. Host-guest chemistry, a significant subfield, examines the binding of a 'host' molecule to a 'guest' molecule. A thorough review of existing literature reveals no studies on the involvement of 3-(4-Bromophenyl)-2'-methylpropiophenone in supramolecular assemblies or as a component in host-guest systems. As such, there is no information regarding its binding affinities, association constants, or the structural characteristics of any potential supramolecular complexes it might form.

While the broader class of brominated aromatic compounds is of significant interest in various areas of chemical research, it is evident that 3-(4-Bromophenyl)-2'-methylpropiophenone has not yet been a focus of detailed investigation in the specified advanced research areas. The absence of data in these fields highlights a potential gap in the exploration of this compound's chemical properties and reactivity.

Future Research Directions and Emerging Paradigms for 3 4 Bromophenyl 2 Methylpropiophenone

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of ketones often relies on methods that may not align with the modern principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources. Future research into the synthesis of 3-(4-Bromophenyl)-2'-methylpropiophenone will likely focus on developing more sustainable and efficient routes.

Key Research Thrusts:

Photocatalysis: Visible-light-induced reactions represent a frontier in green synthesis. acs.org A potential route for future investigation is the photocatalytic aerobic C-H oxidation of the corresponding diarylmethane precursor. This method uses air as a benign oxidant and can often be performed in environmentally friendly solvents like water, offering a significant improvement over traditional methods that require stoichiometric and often hazardous oxidizing agents. acs.org

Biocatalysis: The use of enzymes or whole-cell systems offers unparalleled selectivity and mild reaction conditions. researchgate.netnih.gov Research could be directed towards identifying or engineering enzymes, such as alcohol dehydrogenases operating in reverse or other oxidoreductases, to catalyze the formation of the propiophenone (B1677668) structure from suitable precursors. nih.gov Biocatalysis could also be instrumental in producing chiral variants of the molecule, a topic discussed later. researchgate.net

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. chinesechemsoc.orgnih.gov A future synthetic approach could involve a multi-step flow process, potentially starting from CO2 and organometallic reagents derived from 4-bromotoluene (B49008) and 1-bromo-2-methylbenzene precursors. thieme-connect.com This technique allows for the rapid optimization of reaction conditions and can handle reactive intermediates safely, making it a powerful tool for developing robust synthetic protocols. chinesechemsoc.orgrsc.org

Mechanochemistry: Solid-state reactions induced by mechanical force are an emerging green chemistry technique that can reduce or eliminate the need for solvents. nih.gov Exploring the mechanochemical synthesis of 3-(4-Bromophenyl)-2'-methylpropiophenone from solid-state precursors could lead to a highly efficient and environmentally benign production method.

| Synthetic Paradigm | Potential Precursors | Key Advantages | Research Focus |

| Photocatalysis | 1-(4-Bromophenyl)-1-(o-tolyl)ethane | Use of visible light and air as an oxidant; mild conditions. acs.org | Development of efficient photocatalysts and optimization of reaction in green solvents. |

| Biocatalysis | 1-(4-Bromophenyl)-1-(o-tolyl)propan-1-ol | High selectivity (enantio-, regio-); biodegradable catalysts; mild aqueous conditions. researchgate.netnih.gov | Enzyme screening and protein engineering for specific substrate recognition and high turnover. |

| Flow Chemistry | 4-Bromotoluene, Propionyl Chloride | Enhanced safety, scalability, and reaction control; potential for multi-step synthesis. chinesechemsoc.orgnih.gov | Reactor design, optimization of residence time and temperature, and integration of in-line purification. |

| Mechanochemistry | Solid-state precursors (e.g., metal salts of precursors) | Solvent-free or low-solvent conditions; energy efficiency. nih.gov | Optimization of grinding parameters, use of liquid-assisted grinding (LAG) to enhance reactivity. |

Exploration of New Reactivity Profiles and Transformation Pathways

The reactivity of 3-(4-Bromophenyl)-2'-methylpropiophenone is dictated by its three main components: the ketone carbonyl group, the adjacent methylene and methyl groups (α- and β-positions), and the bromophenyl ring. While classical reactions of these moieties are known, future research will aim to uncover novel transformations through modern catalytic methods.

Emerging Transformation Pathways:

C-H Activation: Transition metal-catalyzed C-H functionalization has become a powerful tool for molecular editing. rsc.org Future studies could explore the direct functionalization of the ortho-C-H bonds on the o-tolyl group or the β-C-H bonds of the propyl chain, using the ketone's carbonyl oxygen as a directing group. chinesechemsoc.orgrsc.org This would enable the direct introduction of various functional groups without the need for pre-functionalized substrates. A ternary hybrid catalyst system involving photoredox, hydrogen atom transfer (HAT), and a metal catalyst could also be explored for sp³ C-H bond activation at the methylene position. acs.orgnih.gov

Deconstructive Functionalization: Novel iridium-catalyzed reactions have been developed that allow for the cleavage of C-C bonds in ketones, driven by the formation of an aromatic pyrazole. This "deacylative" strategy could be applied to 3-(4-Bromophenyl)-2'-methylpropiophenone to generate new molecular scaffolds by removing the acyl group and transforming the remaining fragment.

Photoredox Catalysis: The propiophenone scaffold itself can be involved in photoredox processes. researchgate.net Furthermore, the bromophenyl moiety is an excellent handle for various transformations. Visible-light photoredox catalysis could enable novel cross-coupling reactions or the generation of aryl radicals from the C-Br bond under exceptionally mild conditions, allowing for transformations that are incompatible with traditional thermal methods. uni-regensburg.deacs.org Studies show that bromophenyl alkyl ketones can undergo photoinduced radical cleavage of the bromine atom, forming acylphenyl radicals that can be trapped, offering a pathway to dehalogenated or otherwise functionalized products. acs.org

Cross-Coupling Innovations: The aryl bromide functionality is a cornerstone of cross-coupling chemistry, vital in drug discovery. nih.gov Future work could focus on applying novel and mild coupling methodologies, such as those compatible with DNA-encoded libraries, to link 3-(4-Bromophenyl)-2'-methylpropiophenone to complex biological molecules or to build diverse chemical libraries. nih.gov Palladium-catalyzed reactions could also convert the aryl bromide into other halides (e.g., chlorides) or other functional groups, expanding its synthetic utility. nih.gov

Integration into Advanced Functional Systems and Chemical Technologies

Beyond its role as a synthetic intermediate, 3-(4-Bromophenyl)-2'-methylpropiophenone could be investigated as a core component of advanced functional materials and systems. The combination of a polarizable aromatic system, a reactive carbonyl group, and a functionalizable bromo-substituent provides a versatile platform for materials design.

Potential Applications:

Polymer and Materials Science: The molecule could serve as a monomer or a functional additive in polymer synthesis. The bromophenyl group allows for incorporation into polymer chains via cross-coupling reactions, potentially imparting specific properties such as flame retardancy, high refractive index, or altered electronic characteristics.

Functionalized Nanomaterials: The bromophenyl group can be used to graft the molecule onto the surface of nanomaterials, such as carbon nanotubes. nih.gov Such functionalization could modify the electronic properties of the nanotubes or serve as an anchor point for further elaboration, potentially leading to new sensors or electronic components. nih.gov

Photocleavable Reagents: Propiophenones have been used as scaffolds for photocleavable reagents. Research could explore the development of derivatives of 3-(4-Bromophenyl)-2'-methylpropiophenone that can release specific molecules upon irradiation with light, finding applications in drug delivery or materials science. nih.gov

Interdisciplinary Research with Computational Chemistry and Data Science

The integration of computational tools is becoming indispensable in modern chemical research. For a molecule like 3-(4-Bromophenyl)-2'-methylpropiophenone, these approaches can predict properties, guide experimental design, and uncover mechanistic details that are difficult to probe in the lab.

Interdisciplinary Paradigms:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the thermodynamics of functionalizing carbon nanotubes with bromophenyl groups, predicting binding energies and electronic structure modifications. nih.gov Such studies can also elucidate reaction mechanisms, such as the pathways for C-H activation or photocatalytic transformations, helping to optimize reaction conditions.

Predictive Modeling: Machine learning and data science algorithms can be trained on datasets of similar ketones to predict various properties of 3-(4-Bromophenyl)-2'-methylpropiophenone and its derivatives. This could include predicting spectroscopic data (NMR, IR), reactivity in different chemical environments, or even potential biological activities, thereby accelerating the discovery process.

Virtual Screening: If the molecule is considered as a scaffold for drug discovery, computational docking studies could be used to screen virtual libraries of its derivatives against biological targets. This would prioritize the synthesis of compounds with the highest likelihood of desired activity, saving significant time and resources.

Unexplored Stereochemical Aspects and Chiral Applications

The propiophenone structure contains a prochiral methylene group (the carbon between the carbonyl and the bromophenyl ring). Functionalization at this position creates a stereocenter, opening the door to the synthesis and application of chiral derivatives.

Future Stereochemical Research:

Asymmetric Synthesis: A significant area for future research is the development of enantioselective methods to synthesize chiral derivatives. This could involve the asymmetric reduction of the ketone to a chiral alcohol using biocatalysts like alcohol dehydrogenases or chiral chemical catalysts. researchgate.net

Enantioselective α-Functionalization: Modern catalysis offers methods for the direct enantioselective functionalization of the α-position to the ketone. An umpolung strategy, using a masked ketone electrophile with various nucleophiles under iridium catalysis, could be a powerful approach to generate a wide range of α-chiral ketones with high enantioselectivity. springernature.com

Chiral Probes and Ligands: The enantiomerically pure derivatives of 3-(4-Bromophenyl)-2'-methylpropiophenone could be investigated as chiral building blocks for the synthesis of more complex molecules, as chiral ligands for asymmetric catalysis, or as chiral probes for studying biological systems. The interplay between the molecule's chirality and the properties of the bromophenyl and methylphenyl groups could lead to novel applications in stereoselective recognition and catalysis.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(4-Bromophenyl)-2'-methylpropiophenone, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis of brominated propiophenone derivatives typically involves Friedel-Crafts acylation followed by bromination. For 3-(4-Bromophenyl)-2'-methylpropiophenone, key steps include:

- Friedel-Crafts Acylation : React 4-bromobenzene derivatives with methylpropanoyl chloride using AlCl₃ as a catalyst in anhydrous dichloromethane (30–40°C, 6–8 hours) .

- Bromination : Introduce bromine via electrophilic substitution using HBr/H₂O₂ under controlled temperatures (0–5°C) to minimize side reactions. A top stirrer with Teflon-coated blades is recommended to avoid HBr corrosion .

- Workup : Neutralize excess acid with NaHCO₃ and purify via vacuum distillation or recrystallization. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of precursor to HBr) and slow H₂O₂ addition to prevent exothermic runaway .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(4-Bromophenyl)-2'-methylpropiophenone?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern. The bromophenyl group shows deshielded protons (δ 7.4–7.6 ppm for para-substitution), while the methylpropiophenone moiety exhibits a ketone carbonyl signal at ~200 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 289.03 (C₁₆H₁₃BrO⁺) and fragments like [C₆H₄Br]⁺ (m/z 155.96) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and detect impurities such as unreacted 4-bromophenyl intermediates .

Advanced Question: How does the bromine substituent influence the reactivity of 3-(4-Bromophenyl)-2'-methylpropiophenone in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency with aryl boronic acids (yield >80% at 80°C in toluene/EtOH) .

- Steric Effects : The para-bromine position minimizes steric hindrance, enabling regioselective coupling at the ortho-methylpropiophenone site.

- Mechanistic Insight : Bromine’s electron-withdrawing effect stabilizes the transition state, accelerating oxidative addition in Pd-catalyzed pathways .

Advanced Question: What strategies are employed to resolve contradictions in reported biological activity data for brominated propiophenone derivatives?

Methodological Answer:

Discrepancies in bioactivity data often arise from:

- Purity Variability : Use HPLC-MS to verify compound purity (>98%) and rule out contaminants (e.g., residual AlCl₃ from synthesis) .

- Assay Conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) with controls for solvent effects (DMSO ≤0.1% v/v) .

- Structural Analogues : Compare IC₅₀ values of 3-(4-Bromophenyl)-2'-methylpropiophenone with its de-brominated analogue to isolate the bromine’s role in activity .

Advanced Question: How can computational modeling guide the design of 3-(4-Bromophenyl)-2'-methylpropiophenone derivatives for drug discovery?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory applications). The bromophenyl group enhances hydrophobic interactions with active-site residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives with electron-withdrawing groups at the para position .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .

Advanced Question: What experimental design considerations are critical for studying the environmental degradation of brominated propiophenones?

Methodological Answer:

- Photolysis Studies : Exclude UV light degradation artifacts by conducting dark controls. Use a xenon arc lamp (λ > 290 nm) to simulate sunlight and track degradation products via LC-MS .

- Matrix Effects : Spiked soil/sediment samples must be homogenized and stored at 4°C to prevent organic degradation during analysis .

- Isotope Labeling : Synthesize ¹³C-labeled analogues to trace metabolite formation pathways in microbial degradation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.